2-Aminohex-5-en-1-ol

Lipophilicity Membrane permeability Partition coefficient

2-Aminohex-5-en-1-ol (CAS 89584-04-3) is a C6 bifunctional amino alcohol characterized by a primary amino group at the 2-position and a terminal alkene at the 5-position. Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol and a computed XLogP3-AA of 0.1, indicating a balance between hydrophilic (amino and hydroxyl groups) and lipophilic (alkenyl chain) character.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 89584-04-3
Cat. No. B3058462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminohex-5-en-1-ol
CAS89584-04-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC=CCCC(CO)N
InChIInChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5,7H2
InChIKeyXRZOFEYIXZMXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminohex-5-en-1-ol (CAS 89584-04-3): Structural and Physicochemical Baseline for Scientific Procurement


2-Aminohex-5-en-1-ol (CAS 89584-04-3) is a C6 bifunctional amino alcohol characterized by a primary amino group at the 2-position and a terminal alkene at the 5-position [1]. Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol and a computed XLogP3-AA of 0.1, indicating a balance between hydrophilic (amino and hydroxyl groups) and lipophilic (alkenyl chain) character [2]. The compound possesses one undefined stereocenter, offering chiral synthesis opportunities [3]. Key computed properties include a topological polar surface area (TPSA) of 46.3 Ų and 4 rotatable bonds [4].

Why Generic Substitution of 2-Aminohex-5-en-1-ol with Saturated or Shorter-Chain Amino Alcohols Compromises Synthetic and Functional Outcomes


In-class amino alcohols such as ethanolamine (C2), 2-amino-1-propanol (C3), or 2-amino-1-butanol (C4) are not interchangeable with 2-Aminohex-5-en-1-ol due to significant structural differences that govern reactivity, physicochemical properties, and application-specific performance. The extended alkenyl chain of 2-Aminohex-5-en-1-ol (C6) confers higher lipophilicity (XLogP3-AA = 0.1) compared to the markedly hydrophilic ethanolamine (XLogP3-AA = -1.3) [1][2]. This difference impacts solubility, membrane permeability, and partitioning behavior in biological and synthetic systems. Furthermore, the terminal alkene moiety present in 2-Aminohex-5-en-1-ol is a reactive handle for olefin metathesis, thiol-ene click chemistry, and transition-metal-catalyzed cross-couplings—functionalities entirely absent in saturated analogs [3]. Finally, the compound's specific chain length and stereochemical potential make it a required intermediate in patented pharmaceutical syntheses, where substitution with shorter-chain analogs would alter reaction pathways and final molecular architecture .

Quantitative Differentiation Evidence for 2-Aminohex-5-en-1-ol Versus Closest Analogs


Enhanced Lipophilicity of 2-Aminohex-5-en-1-ol (XLogP3-AA = 0.1) vs. Ethanolamine (XLogP3-AA = -1.3)

2-Aminohex-5-en-1-ol exhibits a computed XLogP3-AA value of 0.1, indicating moderate lipophilicity that is 1.4 log units higher than that of ethanolamine (XLogP3-AA = -1.3) [1][2]. This difference suggests that 2-Aminohex-5-en-1-ol has a greater propensity to partition into nonpolar environments, which is a critical attribute for membrane permeability and the design of CNS-penetrant molecules. The increased lipophilicity is directly attributable to the extended C6 alkenyl chain absent in ethanolamine.

Lipophilicity Membrane permeability Partition coefficient

Terminal Alkene as a Reactive Handle for Orthogonal Synthetic Transformations

Unlike saturated amino alcohols such as 2-amino-1-butanol or 5-amino-1-pentanol, 2-Aminohex-5-en-1-ol contains a terminal alkene (C5-C6) that provides a versatile reactive handle for orthogonal transformations. This alkene enables participation in thiol-ene click reactions, olefin metathesis, and transition-metal-catalyzed cross-couplings—reactions that are fundamentally inaccessible to saturated analogs [1]. The ability to orthogonally functionalize the amino and hydroxyl groups while preserving the alkene for subsequent elaboration is a strategic advantage in complex molecule synthesis.

Click chemistry Olefin metathesis Chemoselective ligation

Patent-Documented Use of 2-Aminohex-5-en-1-ol as a Key Intermediate in WO2014/09509 A1

2-Aminohex-5-en-1-ol is explicitly claimed and utilized as a synthetic intermediate in WO2014/09509 A1, a patent assigned to Janssen R&D Ireland . The patent describes its role in the preparation of complex pharmacologically active compounds. The specific chain length, amino group placement, and terminal alkene of 2-Aminohex-5-en-1-ol are essential for the disclosed synthetic route; substitution with a shorter-chain or saturated analog would necessitate a complete redesign of the synthesis and likely alter the structure-activity relationship of the final product.

Pharmaceutical intermediate Process chemistry Patent synthesis

Moderate Topological Polar Surface Area (TPSA) of 46.3 Ų Balances Solubility and Permeability

The computed topological polar surface area (TPSA) of 2-Aminohex-5-en-1-ol is 46.3 Ų [1]. This value falls within the typical range for orally bioavailable drugs (typically <140 Ų) and is intermediate between smaller amino alcohols like ethanolamine (46.3 Ų) and larger ones. The TPSA value of 46.3 Ų, combined with an XLogP of 0.1 and 4 rotatable bonds, suggests a favorable balance between aqueous solubility and membrane permeability [2]. This balance is particularly relevant for the design of CNS-active compounds, where both solubility and blood-brain barrier penetration are critical.

Physicochemical properties Drug-likeness Solubility

Optimized Application Scenarios for 2-Aminohex-5-en-1-ol in Research and Industrial Settings


Synthesis of CNS-Penetrant Drug Candidates

The moderate lipophilicity (XLogP = 0.1) and balanced TPSA (46.3 Ų) of 2-Aminohex-5-en-1-ol make it a strategic starting material for medicinal chemistry programs targeting the central nervous system (CNS). Its higher lipophilicity relative to ethanolamine (XLogP = -1.3) enhances the potential for blood-brain barrier penetration of downstream compounds [1]. Researchers designing CNS-active agents should prioritize this building block over shorter-chain, more hydrophilic amino alcohols to optimize passive permeability.

Orthogonal Functionalization via Thiol-Ene Click Chemistry

The terminal alkene of 2-Aminohex-5-en-1-ol provides a unique reactive handle for thiol-ene click chemistry, enabling the site-selective introduction of thiol-containing cargo (e.g., fluorophores, biotin, polyethylene glycol chains) [2]. This orthogonal reactivity is not possible with saturated amino alcohols. Procurement of 2-Aminohex-5-en-1-ol is therefore essential for applications requiring dual functionalization strategies, such as the synthesis of antibody-drug conjugate (ADC) linkers or multifunctional probes.

Replication of Patented Pharmaceutical Syntheses

For process chemists and CROs tasked with replicating or scaling the synthetic routes described in WO2014/09509 A1, 2-Aminohex-5-en-1-ol is a required intermediate . Substitution with any other amino alcohol will lead to synthetic failure. Procurement of the exact compound (CAS 89584-04-3) at the required purity (e.g., 95% as offered by suppliers) is non-negotiable for compliance with the patented procedure and for maintaining the integrity of the final active pharmaceutical ingredient (API).

Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

The combination of a nucleophilic amino group, a hydroxyl group, and a terminal alkene in a single C6 scaffold makes 2-Aminohex-5-en-1-ol an ideal substrate for diversity-oriented synthesis [3]. The amino and hydroxyl groups can be differentially protected and reacted, while the terminal alkene can undergo metathesis, hydroboration, or epoxidation to generate diverse molecular scaffolds. This compound is a strategic choice for building novel heterocyclic libraries for high-throughput screening campaigns.

Technical Documentation Hub

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